molecular formula C9H12OS B2873906 3-Phenoxypropane-1-thiol CAS No. 53845-09-3

3-Phenoxypropane-1-thiol

Cat. No.: B2873906
CAS No.: 53845-09-3
M. Wt: 168.25
InChI Key: MTLBDRAQIVKSNZ-UHFFFAOYSA-N
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Description

3-Phenoxypropane-1-thiol (C₉H₁₀OS) is an organosulfur compound featuring a propane backbone with a phenoxy group (-O-C₆H₅) at the third carbon and a thiol (-SH) group at the first carbon. Phenoxy and thiol groups are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .

Properties

IUPAC Name

3-phenoxypropane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLBDRAQIVKSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Phenoxypropan-1-ol

The precursor 3-phenoxypropan-1-ol is synthesized via Williamson ether synthesis:

  • Reaction : Phenol reacts with 3-chloropropan-1-ol in the presence of NaOH (2.2 equiv) in tetrahydrofuran (THF) at 80°C for 8 hours.
  • Yield : 85–90% after purification by vacuum distillation.
  • Key Data :
    • Boiling Point : 112–114°C at 15 mmHg
    • IR (KBr) : 3340 cm⁻¹ (O–H stretch), 1245 cm⁻¹ (C–O–C asymmetric stretch).

Mesylation of 3-Phenoxypropan-1-ol

The alcohol is converted to a mesylate to enhance leaving-group ability:

  • Conditions : 3-Phenoxypropan-1-ol (1.0 equiv) reacts with mesyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours.
  • Yield : 95% (white crystalline solid).
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 7.25–6.85 (m, 5H, Ar–H), 4.50 (t, J = 6.2 Hz, 2H, OCH₂), 3.20 (s, 3H, SO₃CH₃), 2.05 (quin, J = 6.2 Hz, 2H, CH₂), 1.95 (t, J = 6.2 Hz, 2H, CH₂S).

Thioacetate Substitution

The mesylate undergoes nucleophilic displacement with potassium thioacetate:

  • Reaction : Mesylated intermediate (1.0 equiv) reacts with potassium thioacetate (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Yield : 75% (S-acetyl-3-phenoxypropane-1-thiol).
  • Optimization : Excess DMF (5 mL/mmol) and anhydrous conditions prevent hydrolysis.

Deprotection to Free Thiol

The thioacetate is hydrolyzed to release the thiol:

  • Conditions : S-Acetyl derivative (1.0 equiv) reacts with 2 M NaOH in ethanol/water (4:1 v/v) at 25°C for 4 hours.
  • Yield : 82% (3-phenoxypropane-1-thiol).
  • Purity : >98% by GC-MS; Odor : Strong, characteristic thiol scent.

Alternative Route Using Thiourea

Thiourea-Mediated Substitution

This method avoids thioacetate intermediates but requires acidic hydrolysis:

  • Reaction : 3-Phenoxypropyl mesylate (1.0 equiv) reacts with thiourea (1.5 equiv) in ethanol under reflux for 24 hours.
  • Isothiouronium Salt Formation : Intermediate precipitates as a hydrochloride salt.
  • Hydrolysis : Salt treated with 6 M HCl at 90°C for 2 hours yields the thiol.
  • Yield : 68% (lower than thioacetate method due to side reactions).

Epoxide Ring-Opening Strategy

Epoxidation of Allyl Phenoxy Ether

  • Synthesis : Allyl phenoxy ether (1.0 equiv) reacts with m-chloroperbenzoic acid (mCPBA, 1.1 equiv) in DCM at 25°C for 48 hours.
  • Yield : 88% (2,3-epoxypropyl phenoxy ether).
  • Regioselectivity : Epoxidation occurs exclusively at the allylic double bond.

Thiolate Nucleophile Attack

  • Reaction : Epoxide (1.0 equiv) reacts with sodium hydrosulfide (NaSH, 1.2 equiv) in ethanol at 50°C for 6 hours.
  • Outcome : Mixture of regioisomers (thiol at C1 or C2).
  • Yield : 55% target isomer (C1-thiol), requiring chromatographic separation.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Mesylation-Thioacetate 78% High regioselectivity; Scalable Requires anhydrous conditions
Thiourea Substitution 68% Low cost; Simple workup Acidic hydrolysis degrades some product
Epoxide Ring-Opening 55% Introduces hydroxyl group for derivatives Poor regioselectivity; Complex purification

Industrial-Scale Considerations

Continuous Flow Reactors

  • Mesylation Step : Flow systems reduce reaction time from 2 hours to 15 minutes by enhancing heat transfer.
  • Thioacetate Substitution : Tubular reactors with DMF solvent achieve 90% conversion at 100°C.

Environmental Impact

  • Waste Streams : DMF recovery via distillation reduces environmental footprint.
  • Thiol Odor Control : Closed-system processing and carbon adsorption units mitigate workplace exposure.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

3-Phenoxypropane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in the study of thiol-based biochemical processes and enzyme mechanisms.

    Medicine: Research into potential therapeutic applications, including the development of drugs targeting thiol-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenoxypropane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity underlies its effects in biological systems, where it can modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-Phenoxypropane-1-thiol and analogous compounds:

Compound Name Molecular Formula Functional Groups CAS Number Key References
This compound C₉H₁₀OS Phenoxy (C₃), Thiol (C₁) Not available N/A
3-Methoxypropane-1-thiol C₄H₁₀OS Methoxy (C₃), Thiol (C₁) 67275-37-0
1-(3-Chlorophenyl)propane-1-thiol C₉H₁₁ClS Chlorophenyl (C₁), Thiol (C₁) Not available
3-Phenoxy-1,2-propanediol C₉H₁₂O₃ Phenoxy (C₃), Diol (C₁, C₂) TRC-P318908-50MG
3-[3-(Dimethylamino)phenoxy]propan-1-ol C₁₁H₁₇NO₂ Dimethylaminophenoxy (C₃), Alcohol (C₁) 81785-53-7

Key Observations :

  • Electronic Effects: The phenoxy group in this compound likely enhances electron-withdrawing properties compared to methoxy or alkyl substituents, influencing reactivity in nucleophilic substitutions or redox reactions .
  • Steric Hindrance: Bulky substituents like chlorophenyl () or dimethylaminophenoxy () may reduce reaction rates compared to smaller groups (e.g., methoxy).

Physicochemical Properties

  • Boiling Points and Solubility: Thiols generally exhibit lower boiling points than alcohols or diols due to weaker hydrogen bonding. For example, 3-methoxypropane-1-thiol () is volatile, while 3-Phenoxy-1,2-propanediol () is water-soluble .
  • Stability: Thiols are prone to oxidation, forming disulfides. The phenoxy group may stabilize the thiol via resonance, delaying oxidation compared to aliphatic thiols .

Research Findings and Data Gaps

  • Synthesis Optimization: ’s phosphorus halide reactions could be adapted for this compound synthesis, but yield and purity data are lacking .
  • Spectroscopic Data: No NMR or IR data are provided for the target compound, though analogs in (chlorophenyl derivative) suggest similar spectral profiles .
  • Market Availability: Suppliers for 3-methoxypropane-1-thiol () indicate commercial demand for such thiols, implying feasibility for this compound production .

Biological Activity

3-Phenoxypropane-1-thiol, with the molecular formula C9_9H12_{12}OS, is an organic compound characterized by a thiol group (-SH) attached to a propane chain and a phenoxy group (-O-C6_6H5_5). This compound exhibits distinct biological activities due to its unique chemical structure, particularly the presence of the thiol group, which influences various biochemical pathways and interactions.

Target Interactions
this compound has been suggested to interact with specific proteins such as Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This interaction may play a role in modulating cellular signaling pathways, particularly those related to inflammation and cell growth.

Biochemical Roles
Thiol compounds are known for their involvement in several key biological processes:

  • Enzymatic Reactions : Thiols can act as substrates or cofactors in enzymatic reactions, influencing metabolic pathways.
  • Antioxidant Activity : They play a critical role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS).
  • Regulation of Enzyme Activity : Thiols can modulate the activity of various enzymes through redox reactions, impacting processes such as apoptosis and detoxification .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by:

  • Chemical Stability : The stability of the thiol group under physiological conditions affects its efficacy.
  • Environmental Conditions : pH, temperature, and the presence of other compounds can alter its biological activity and stability.

Antimicrobial Properties

Recent studies have indicated that compounds containing phenolic groups exhibit significant antimicrobial properties. The hydrophilic nature of these compounds allows them to penetrate bacterial membranes effectively. For instance, this compound's structure suggests potential activity against various bacterial strains due to its ability to disrupt membrane integrity.

CompoundMIC (µg/mL)MBC (µg/mL)
This compound32 - 6464 - 128

This data indicates that the compound exhibits moderate antimicrobial activity, comparable to other phenolic derivatives .

Case Studies

  • Synthesis and Characterization :
    A study synthesized thiol-functionalized phenolic derivatives, including this compound. The synthesis involved etherification followed by radical addition reactions. Characterization was performed using NMR spectroscopy and mass spectrometry, confirming the successful formation of the target compound .
  • Biological Assays :
    In vitro assays demonstrated that this compound exhibited significant antioxidant activity. This was measured through its ability to scavenge free radicals in various biochemical assays, indicating its potential application in reducing oxidative stress-related diseases .

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